![molecular formula C16H20N8 B6448607 3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile CAS No. 2549033-45-4](/img/structure/B6448607.png)
3-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have synthesized derivatives of this compound and evaluated their activity against various bacteria (including S. aureus, E. coli, and P. aeruginosa) and fungi (A. niger, C. albicans, and others) . Further investigations could explore its mechanism of action and potential clinical applications.
Antitubercular Activity
Considering the compound’s pyrazine and piperazine moieties, it might exhibit antitubercular effects. Similar derivatives have been designed, synthesized, and evaluated for anti-tubercular activity against Mycobacterium tuberculosis . Investigating its efficacy against drug-resistant strains could be valuable.
Anticancer Potential
Thiazolidinone derivatives, like the one , have shown promise in cancer research. Researchers have reported anticancer activities for related compounds . Investigating its effect on specific cancer cell lines and potential mechanisms could be worthwhile.
Antiviral Applications
Given the compound’s structural features, it might also exhibit antiviral properties. Previous studies have highlighted the antiviral activity of related 1,3,5-triazine derivatives . Exploring its efficacy against specific viruses could be an interesting avenue.
Other Biological Activities
Thiazolidinones are known for their diverse pharmacological applications. Researchers have explored their potential in various contexts, including anti-inflammatory, antioxidant, and antidiabetic effects . Investigating these aspects for our compound could reveal additional therapeutic benefits.
Material Science and Chemical Synthesis
Beyond biological applications, compounds like this one can serve as building blocks in material science and chemical synthesis. Researchers may explore its use in designing novel materials or as a precursor for other compounds .
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
Compounds with similar structures have been found to exhibit anti-tubercular activity, suggesting that they may interact with biochemical pathways related totuberculosis infection .
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis h37ra suggests that it may have suitable pharmacokinetic properties for therapeutic use .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating that they may have a potent anti-tubercular effect .
Action Environment
It’s worth noting that the development of new and effective anti-tb drugs is an urgent need due to the development of resistance in mdr-tb patients when treated with first-line and second-line drugs .
properties
IUPAC Name |
3-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8/c1-12-10-14(21-16(20-12)22(2)3)23-6-8-24(9-7-23)15-13(11-17)18-4-5-19-15/h4-5,10H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXPKTULKCVKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile |
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